
3-((4-Aminophenyl)thio)-1,1,1-trifluoropropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-Aminophenyl)thio)-1,1,1-trifluoropropan-2-ol is an organic compound that features a trifluoromethyl group, an aminophenyl group, and a thioether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Aminophenyl)thio)-1,1,1-trifluoropropan-2-ol typically involves the following steps:
Formation of the Thioether Linkage: The initial step involves the reaction of 4-aminothiophenol with 1,1,1-trifluoro-2-chloropropane under basic conditions to form the thioether linkage.
Hydroxylation: The intermediate product is then subjected to hydroxylation to introduce the hydroxyl group at the second carbon of the propane chain.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
3-((4-Aminophenyl)thio)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-((4-Aminophenyl)thio)-1,1,1-trifluoropropan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials with specific properties such as hydrophobicity or thermal stability.
Wirkmechanismus
The mechanism of action of 3-((4-Aminophenyl)thio)-1,1,1-trifluoropropan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the thioether linkage can participate in various biochemical interactions. The aminophenyl group can form hydrogen bonds and other interactions with biological molecules, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminophenylthioethanol: Lacks the trifluoromethyl group, resulting in different chemical properties.
Trifluoromethylphenylthioethanol: Lacks the amino group, affecting its biological activity.
4-Aminophenylthio-1,1,1-trifluoropropane: Lacks the hydroxyl group, impacting its reactivity and solubility.
Uniqueness
3-((4-Aminophenyl)thio)-1,1,1-trifluoropropan-2-ol is unique due to the combination of its trifluoromethyl group, aminophenyl group, and thioether linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H10F3NOS |
|---|---|
Molekulargewicht |
237.24 g/mol |
IUPAC-Name |
3-(4-aminophenyl)sulfanyl-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C9H10F3NOS/c10-9(11,12)8(14)5-15-7-3-1-6(13)2-4-7/h1-4,8,14H,5,13H2 |
InChI-Schlüssel |
BGHNCGFBHWPEPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)SCC(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


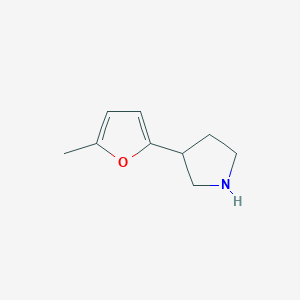
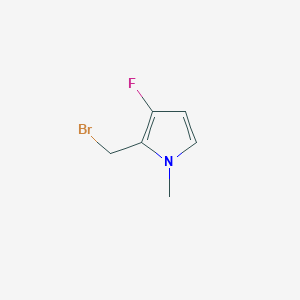
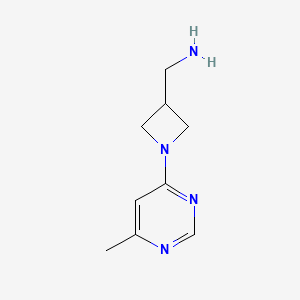
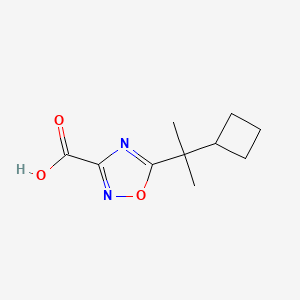
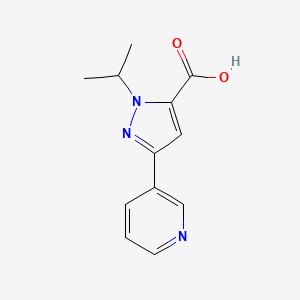
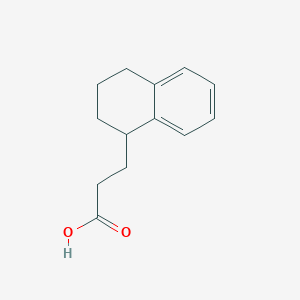
![(1R,4R)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B13337164.png)
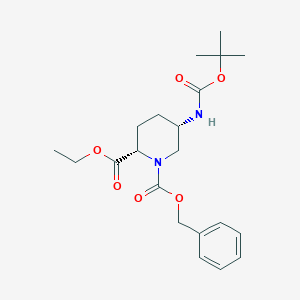


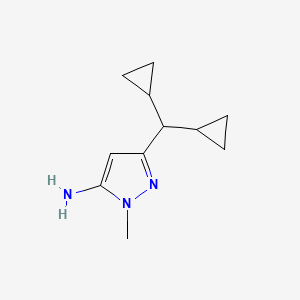
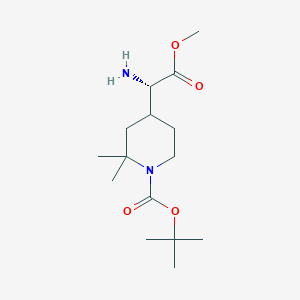
![Bicyclo[3.2.1]octan-1-ol](/img/structure/B13337213.png)

